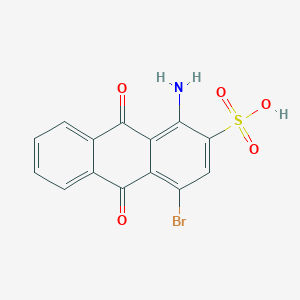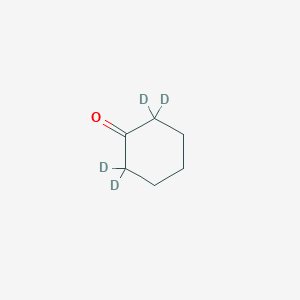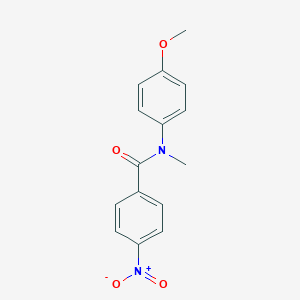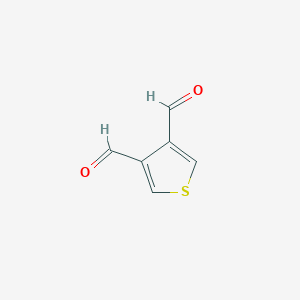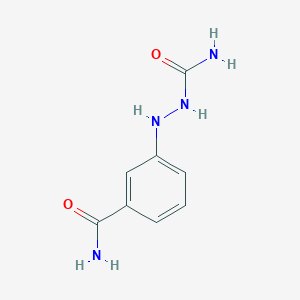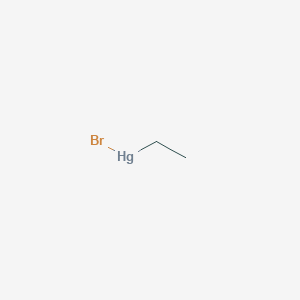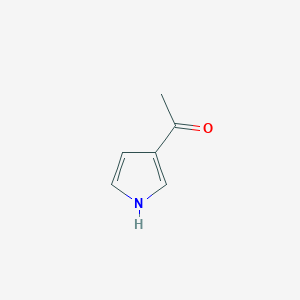
3-Acetylpyrrole
Overview
Description
3-Acetylpyrrole is an organic compound with the molecular formula C6H7NO. It is a derivative of pyrrole, characterized by the presence of an acetyl group at the third position of the pyrrole ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetylpyrrole can be synthesized through several methods. One common approach is the Friedel-Crafts acetylation of pyrrole derivatives. For instance, the acetylation of methyl 2-pyrrolecarboxylate, 2-pyrrolecarboxaldehyde, and 2-pyrrolecarbonitrile can yield this compound . This reaction typically involves the use of acetyl chloride and a Lewis acid catalyst such as aluminum chloride under anhydrous conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of pyrrylmagnesium bromide with acetic anhydride . This method allows for the large-scale production of the compound, which is essential for its various applications.
Chemical Reactions Analysis
Types of Reactions: 3-Acetylpyrrole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: Electrophilic substitution reactions are common, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Friedel-Crafts acylation using acetyl chloride and aluminum chloride is a typical method.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
3-Acetylpyrrole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-acetylpyrrole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The acetyl group plays a crucial role in these interactions, often acting as a key functional group in binding to target molecules .
Comparison with Similar Compounds
Pyrrole: The parent compound, which lacks the acetyl group.
2-Acetylpyrrole: A positional isomer with the acetyl group at the second position.
3-Acetylpyridine: A similar compound with a pyridine ring instead of a pyrrole ring.
Uniqueness: 3-Acetylpyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications differ from those of its isomers and analogs, making it valuable in specific contexts .
Properties
IUPAC Name |
1-(1H-pyrrol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5(8)6-2-3-7-4-6/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHSXHXUQVNBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372248 | |
| Record name | 3-Acetylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-82-8 | |
| Record name | 3-Acetylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-pyrrol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Acetylpyrrole?
A1: The molecular formula of this compound is C6H7NO, and its molecular weight is 109.13 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized using various spectroscopic techniques:* Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR provide information on the structure and environment of hydrogen and carbon atoms within the molecule. [, ]* Infrared (IR) Spectroscopy: IR spectra reveal information about functional groups present in the molecule, such as the carbonyl group (C=O) in the acetyl moiety. [, , , , , ] * Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, providing structural information. [, ]* UV-Vis Spectroscopy: This technique helps determine the electronic transitions within the molecule and can be used to estimate the band gap energy of conjugated polymers derived from this compound. [, , , , ]
Q3: What are the material properties and applications of this compound?
A3: this compound is a versatile building block in organic synthesis, particularly for:* Conducting Polymers: It serves as a monomer for synthesizing conducting polymers like poly(this compound) (PAPy). PAPy exhibits interesting electrical and optical properties, making it suitable for applications in sensors, batteries, and electrochromic devices. [, , ]* Nonlinear Optical Materials: this compound can be used to synthesize polymers with significant third-order nonlinear optical properties. These materials have potential applications in optical communication and data storage. [, , ]* Carbon Nanotube Composites: PAPy can be combined with carbon nanotubes (CNTs) to form composites with enhanced electrical conductivity and stability. These composites have potential in various fields, including electronics and energy storage. [, , ]
Q4: How does the structure of this compound contribute to the properties of its polymers?
A4:
Conjugation: The presence of the acetyl group at the 3-position of the pyrrole ring allows for extended conjugation in polymers like PAPy. This conjugation contributes to the electrical conductivity and optical properties of these materials.* Solubility:* The acetyl group also influences the solubility of the resulting polymers. By incorporating specific substituents on the pyrrole ring or the acetyl group, the solubility of these polymers can be tuned for specific applications. [, , ]
Q5: Are there any challenges associated with using this compound in material applications?
A5: Some challenges include:* Polymerization Control: Achieving controlled polymerization of this compound can be difficult, impacting the properties of the final polymer. * Stability: The stability of PAPy and its derivatives under different environmental conditions (temperature, humidity, etc.) needs to be carefully considered for specific applications. [, ]
Q6: What are the key reactive sites in the this compound molecule?
A6: The main reactive sites in this compound are:* Pyrrole Nitrogen: The nitrogen atom in the pyrrole ring possesses lone pair electrons, making it susceptible to electrophilic attack. This allows for N-substitution reactions, which can be used to modify the properties of the molecule. [, , , ]* Positions 2 and 5 of Pyrrole Ring: These positions are activated towards electrophilic substitution reactions due to resonance stabilization of the intermediate formed during the reaction. This reactivity allows for the introduction of various substituents on the pyrrole ring, enabling the synthesis of diverse this compound derivatives. [, , , , ]* Carbonyl Group: The carbonyl group in the acetyl moiety can participate in reactions like nucleophilic addition and condensation reactions. [, , , ]
Q7: How does the acetyl group influence the reactivity of the pyrrole ring in this compound?
A7: The acetyl group, being electron-withdrawing, deactivates the pyrrole ring towards electrophilic substitution reactions compared to unsubstituted pyrrole. This effect is less pronounced compared to other electron-withdrawing groups, making this compound a useful building block for synthesizing substituted pyrroles. [, ]
Q8: Have any computational studies been conducted on this compound and its derivatives?
A8: Yes, computational studies have been employed to:* Thermochemical Properties: G3(MP2)//B3LYP calculations have been used to estimate the gas-phase enthalpy of formation of this compound, showing good agreement with experimental data. []* Electronic Structure: VESCF MO calculations have provided insights into the electronic transitions within the molecule, supporting experimental observations on the nature of its electronic absorption bands. []* Structure-Activity Relationship (SAR): While limited specific SAR data is available from the provided research, modifying the substituents on the pyrrole ring and the acetyl group is expected to impact the molecule's electronic properties, reactivity, and the properties of the polymers derived from it. [, , ]
Q9: What analytical techniques are commonly employed for studying this compound?
A9: A variety of analytical techniques are used:* Chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) is used for the separation and identification of this compound in complex mixtures. []* Spectroscopy: As mentioned before, NMR, IR, and UV-Vis spectroscopy are essential tools for structural characterization and property analysis. [, , , , , , , , , , , ]* Electrochemistry: Electrochemical techniques, such as cyclic voltammetry, are crucial for investigating the redox behavior of this compound and its polymers. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


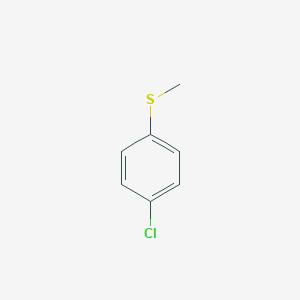
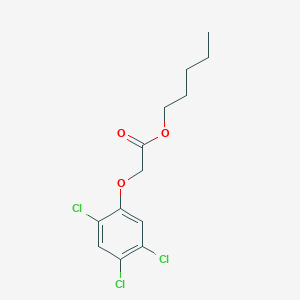
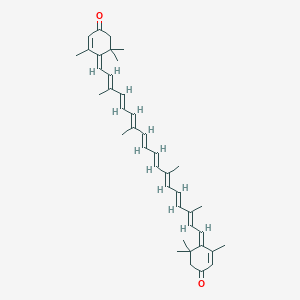
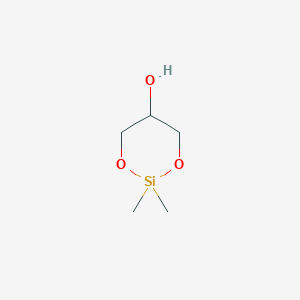
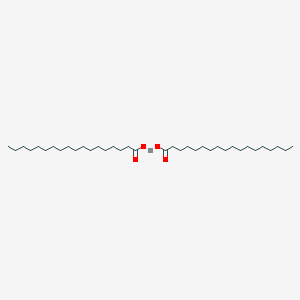
![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate](/img/structure/B85635.png)
